3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride
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Overview
Description
3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of an aminomethyl group and a fluorine atom to the indole structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride typically involves multiple steps. One common method starts with the fluorination of an indole derivative, followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
For example, the fluorination step might involve the use of a fluorinating agent such as Selectfluor, while the aminomethylation can be achieved using formaldehyde and a primary amine under acidic conditions . The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This might involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom and the aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding indole ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-4-chloro-1H-indole hydrochloride
- 2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid
Uniqueness
3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride is unique due to the presence of the fluorine atom at the 7-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .
Biological Activity
3-(Aminomethyl)-7-fluoro-1H-indole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a unique structural arrangement with a fluorine atom at the 7-position of the indole ring and an aminomethyl group at the 3-position, which may enhance its reactivity and biological interactions.
- Molecular Formula : C_{10}H_{10}ClF N_{2}
- Molecular Weight : Approximately 214.65 g/mol
- Solubility : The hydrochloride form improves solubility in aqueous solutions, facilitating biological assays.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various tumor cell lines, suggesting its potential as an anti-cancer agent. The compound's mechanism appears to involve the modulation of cellular signaling pathways that are critical for tumor growth and proliferation.
Neuropharmacological Applications
The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could imply roles in mood modulation and cognitive enhancement, although further pharmacological profiling is necessary to clarify these effects.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may act as a ligand for specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.
Structure-Activity Relationship (SAR)
The presence of both an aminomethyl group and a fluorine atom distinguishes this compound from similar indole derivatives, potentially enhancing its biological activity:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
7-Fluoro-1H-indole | Fluorinated indole | Basic structure without aminomethyl |
5-Fluoro-1H-indole | Fluorinated at position 5 | Different position of fluorine |
3-Aminomethyl-1H-indole | Aminomethyl substitution | Lacks fluorine substitution |
7-Bromo-1H-indole | Brominated indole | Halogen substitution instead of fluorine |
Case Studies and Research Findings
Several studies have documented the biological activity of indole derivatives, including this compound:
- Antitumor Activity : A study demonstrated that compounds with similar structures to this compound showed promising anticancer efficacy against various cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .
- Neuropharmacological Effects : Research into the interaction of this compound with serotonin receptors suggests potential applications in treating mood disorders, although detailed studies are needed to confirm these effects .
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
(7-fluoro-1H-indol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c10-8-3-1-2-7-6(4-11)5-12-9(7)8;/h1-3,5,12H,4,11H2;1H |
InChI Key |
MCXHBLYVLOEYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CN.Cl |
Origin of Product |
United States |
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